molecular formula C17H26ClN3O2 B8605991 4-[2-Amino-1-(2-chloro-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester

4-[2-Amino-1-(2-chloro-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8605991
M. Wt: 339.9 g/mol
InChI Key: SPFGCLDMSVZWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Amino-1-(2-chloro-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H26ClN3O2 and its molecular weight is 339.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-Amino-1-(2-chloro-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-Amino-1-(2-chloro-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[2-Amino-1-(2-chloro-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3

InChI Key

SPFGCLDMSVZWGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)N1CCN(C(CN2C(=O)c3ccccc3C2=O)c2ccccc2Cl)CC1
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Synthesis routes and methods II

Procedure details

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CC(C)(C)OC(=O)N1CCN(C(C(N)=O)c2ccccc2Cl)CC1
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Synthesis routes and methods III

Procedure details

To 4-[1-(2-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester (302) (1.0 g, 2.15 mmol) in EtOH (5 mL) was added hydrazine (0.67 mL, 21.5 mmol) and the solution was heated at 60° C. for 1 h. The reaction mixture is then taken up in EtOAc (50 mL) and washed with 1N NaOH (50 mL). The organic phase was concentrated to dryness yielding 0.73 g (100%) pure product.
Name
4-[1-(2-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods IV

Procedure details

To 4-[Carbamoyl-(2-chloro-phenyl)-methyl]-piperazine-1-carboxylic acid tert-butyl ester 462(0.45 g, 1.27 mmol) in THF (10 mL) at 0° C. was added 1.0M BH3 in THF (5.1 mL). The reaction was allowed to stir at reflux for 18 h. MeOH (5.0 mL) was added to the reaction mixture and mixture was then concentrated to dryness. The resulting residue was taken up in MeOH (10 mL) and allowed to reflux for 1 h. The reaction mixture was concentrated to dryness and the resulting residue was taken up in EtOAc (30 mL) and washed with sat. NaHCO3 (30 mL) and brine (30 mL). The organic phase was concentrated to dryness yielding 0.18 g (43%) product.
Name
4-[Carbamoyl-(2-chloro-phenyl)-methyl]-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.1 mL
Type
solvent
Reaction Step Three
Yield
43%

Synthesis routes and methods V

Procedure details

To NaBH4 (0.79 g, 20.84 mmol) in THF (20 mL) at 0° C. was added TFA (2.38 g, 20.84 mmol) dropwise. To this cooled mixture was added 4-[(2-Chloro-phenyl)-cyano-methyl)-piperazine-1-carboxylic acid tert-butyl ester (101) (1.40 g, 4.17 mmol) in THF (10 mL) dropwise. The reaction mixture was allowed to stir at room temperature for 18 h. The reaction was quenched with H2O (50 mL) and diluted with EtOAc (100 mL). The organic phase was washed with H2O (100 mL) and brine (100 mL). The crude material was purified by chromatography (silica gel 60 mesh, eluting with 10% TEA/10% MeOH in EtOAc) yielding 0.49 g (34%) pure product.
Name
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
4-[(2-Chloro-phenyl)-cyano-methyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
34%

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